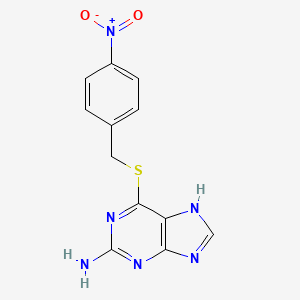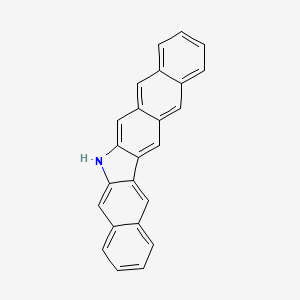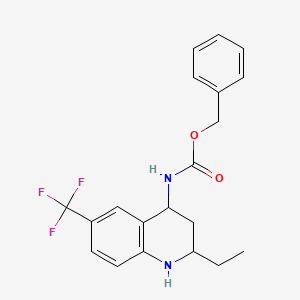
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate is a complex organic compound that features a seven-membered azepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate typically involves the formation of the azepine ring followed by the introduction of the guanidine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the azepine ring. Subsequent reactions introduce the guanidine group, often through the use of reagents like cyanamide or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .
化学反应分析
Types of Reactions
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the guanidine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the molecule .
科学研究应用
(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure.
Guanidine derivatives: Compounds containing the guanidine functional group.
Uniqueness
What sets (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate apart is its combination of the azepine ring and guanidine group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
属性
CAS 编号 |
2948-77-8 |
|---|---|
分子式 |
C10H24N4O4S |
分子量 |
296.39 g/mol |
IUPAC 名称 |
2-[2-(4-methylazepan-1-yl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C10H22N4.H2O4S/c1-9-3-2-6-14(7-4-9)8-5-13-10(11)12;1-5(2,3)4/h9H,2-8H2,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI 键 |
ZYZVLXPDNXKWPT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(CC1)CCN=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)

![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)


![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)

